4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide
Overview
Description
4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide is a chemical compound with the molecular formula C12H12N4O5 and a molecular weight of 292.25 g/mol . This compound is characterized by the presence of an imidazolidinone ring, a nitro group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with 3-methyl-2,5-dioxoimidazolidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazolidinone ring may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar compounds to 4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide include:
3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile: This compound has a similar imidazolidinone ring but differs in the substituents on the benzene ring.
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid: This compound features a propanoic acid group instead of a benzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c1-14-6-10(17)15(12(14)19)5-8-3-2-7(11(13)18)4-9(8)16(20)21/h2-4H,5-6H2,1H3,(H2,13,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPPXTSPYJZZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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